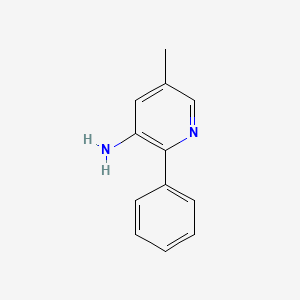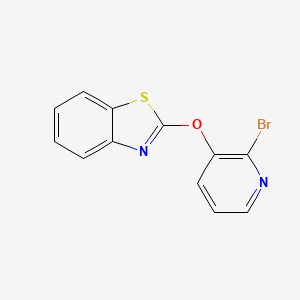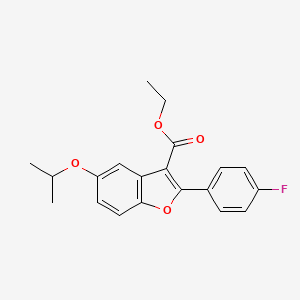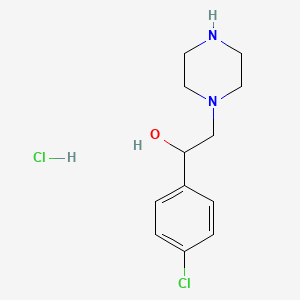
5-Methyl-2-phenylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a phenyl group at the second position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridin-3-amine typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often utilize large-scale reactors and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-phenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and methyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
- 3-Amino-6-methyl-4-phenylpyridine-2(1H)-one
- 3-Amino-5-nitropyridine
- 2-Amino-3-nitropyridine
Comparison: 5-Methyl-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
5-methyl-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
Clave InChI |
CIKLTWHUOLLDMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















